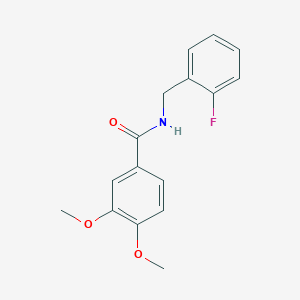

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide

Overview

Description

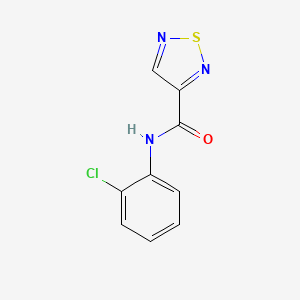

“N-(2-fluorobenzyl)-3,4-dimethoxybenzamide” is a compound that contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The compound also contains a fluorobenzyl group and two methoxy groups attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride, in a typical amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with an amide group, a fluorine atom, and two methoxy groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis reactions, while the aromatic ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications

Forensic Toxicology

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide: has been studied for its importance in forensic toxicology. Researchers have utilized advanced mass spectrometry techniques to differentiate this compound from its positional isomers . This differentiation is crucial for forensic analysis, particularly when identifying specific substances in complex mixtures that may be related to drug abuse or poisoning incidents.

Pharmaceutical Synthesis

Unexpected products in pharmaceutical synthesis can lead to new discoveries. For instance, a triazole compound related to N-(2-fluorobenzyl)-3,4-dimethoxybenzamide was accidentally synthesized, and its structure was confirmed through NMR and X-ray diffraction . Such accidental discoveries can open up new avenues for drug development and understanding of chemical reactions.

Supramolecular Chemistry

The compound’s involvement in noncovalent interactions, particularly those involving organic fluorine, is a subject of interest in supramolecular chemistry . These interactions are significant for the development of new materials with specific properties, influencing factors like polymorphism, crystal engineering, and cocrystallization.

Mechanism of Action

Target of Action

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide, also known as N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide, is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .

Mode of Action

The compound interacts with its target, the 5-hydroxytryptamine receptor, and activates it

Biochemical Pathways

It is known that phenethylamines, to which this compound belongs, can affect various neurotransmitter systems, including the serotonergic system .

Pharmacokinetics

It was found that a similar compound, 25b-nbf, was extensively metabolized in human hepatocytes into various metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

It is known that activation of the 5-hydroxytryptamine receptor can lead to various physiological effects, including changes in mood and perception .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBSCHLBTWWHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235377 | |

| Record name | N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide | |

CAS RN |

895366-18-4 | |

| Record name | N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895366-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)

![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)

![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)

![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)

![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)